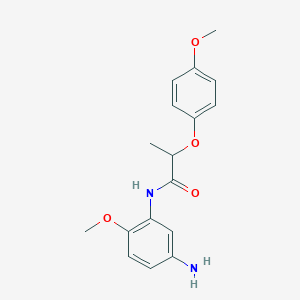
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanon
Übersicht
Beschreibung
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a methyl group at the 5-position and a phenyl group at the 1-position, along with an ethanone group at the 3-position. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of research.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
Target of Action
It’s known that compounds with a 1,2,4-triazole moiety often interact with various biological receptors . These interactions can lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Mode of Action
Compounds containing a 1,2,4-triazole moiety are known to form hydrogen bonds and dipole interactions with biological receptors . This interaction can lead to changes in the receptor’s function, which can result in various biological effects .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect a wide range of biochemical pathways due to their ability to interact with various biological receptors .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can potentially influence these properties, as it is known to enhance the bioavailability of compounds .
Result of Action
It’s known that 1,2,4-triazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing a 1,2,4-triazole moiety .
These interactions can lead to various biological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemische Analyse
Biochemical Properties
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as topoisomerase IV, which is crucial for DNA replication and cell division . The compound exhibits strong binding affinity to the enzyme’s catalytic domain, leading to inhibition of its activity. Additionally, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has shown interactions with various proteins involved in cellular signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone on cells are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression patterns, affecting cellular processes like proliferation, apoptosis, and differentiation. Moreover, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, preventing the enzyme from performing its function in DNA replication . Additionally, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cells, it can bind to various proteins, influencing its localization and activity. The distribution of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone within tissues is also determined by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with acetic anhydride to form 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid, which is then cyclized with hydrazine hydrate to yield the desired triazole compound . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone: Similar structure but with a different triazole ring position.
1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)11-12-9(2)14(13-11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJCYQQBWLPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680546 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92289-44-6 | |
| Record name | 1-(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)




![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)

